

3-hydroxyheptanoic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 3-hydroxyheptanoic Acid

Cat. No.: B126774

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An In-depth Technical Guide to 3-Hydroxyheptanoic Acid

This technical guide provides a comprehensive overview of **3-hydroxyheptanoic acid**, tailored for researchers, scientists, and professionals in drug development. The document covers its fundamental chemical properties, detailed experimental protocols for its synthesis and analysis, and explores its potential biological roles.

Core Data Presentation

For ease of reference and comparison, the key quantitative data for **3-hydroxyheptanoic acid** are summarized in the table below.

Property	Value	Reference
CAS Number	17587-29-0	[1]
Molecular Formula	C ₇ H ₁₄ O ₃	[1]
Molecular Weight	146.18 g/mol	[1]

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of **3-hydroxyheptanoic acid**, providing a practical foundation for laboratory work.

Synthesis of 3-Hydroxyheptanoic Acid via the Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β -hydroxy esters, which can be subsequently hydrolyzed to yield β -hydroxy acids such as **3-hydroxyheptanoic acid**.^{[2][3][4][5][6]} The following is a representative protocol.

Materials:

- Pentanal
- Ethyl bromoacetate
- Activated Zinc dust
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Ethanol
- Dichloromethane or diethyl ether for extraction

Procedure:

- Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g.,

nitrogen or argon), add activated zinc dust.

- **Reaction Initiation:** Add a solution of ethyl bromoacetate in anhydrous diethyl ether or THF to the flask. A small crystal of iodine can be added to initiate the reaction if necessary. The mixture is gently warmed until the reaction begins, as indicated by a slight turbidity and disappearance of the iodine color.
- **Aldehyde Addition:** Once the reaction is initiated, a solution of pentanal in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
- **Reaction Completion:** After the addition of pentanal is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete conversion.
- **Work-up:** The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M HCl. This step hydrolyzes the organozinc intermediate. The mixture is then transferred to a separatory funnel.
- **Extraction:** The aqueous layer is separated, and the organic layer is washed sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude ethyl 3-hydroxyheptanoate.
- **Purification of the Ester:** The crude ester can be purified by vacuum distillation or column chromatography on silica gel.
- **Saponification to the Acid:** The purified ethyl 3-hydroxyheptanoate is dissolved in ethanol, and an aqueous solution of KOH or NaOH is added. The mixture is stirred at room temperature or gently heated until the saponification is complete (monitored by TLC).
- **Acidification and Final Extraction:** The ethanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath and acidified with 1 M HCl until the pH is acidic. The precipitated **3-hydroxyheptanoic acid** is then extracted with dichloromethane or diethyl ether.

- Final Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated to yield **3-hydroxyheptanoic acid**. Further purification can be achieved by recrystallization or distillation under high vacuum.

Analysis of 3-Hydroxyheptanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 3-hydroxy fatty acids in various biological and synthetic samples. The following protocol is a general guideline that can be optimized for specific instrumentation and sample matrices.

Materials:

- Sample containing **3-hydroxyheptanoic acid**
- Internal standard (e.g., a deuterated analog of a similar 3-hydroxy fatty acid)
- Solvents for extraction (e.g., ethyl acetate, hexane)
- Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane)

Procedure:

- Sample Preparation and Extraction:
 - To a known amount of the sample (e.g., plasma, cell culture medium, or a synthetic reaction aliquot), add a known amount of the internal standard.
 - Acidify the sample with an appropriate acid (e.g., HCl) to protonate the carboxylic acid group.

- Extract the lipids, including **3-hydroxyheptanoic acid**, with an organic solvent such as ethyl acetate or a hexane/isopropanol mixture. Perform the extraction multiple times to ensure high recovery.
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Derivatization:
 - To the dried residue, add the derivatizing agent (e.g., BSTFA + 1% TMCS) and a small amount of a suitable solvent like pyridine or acetonitrile.
 - Seal the reaction vial and heat it at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively. This step increases the volatility and thermal stability of the analyte for GC analysis.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - Gas Chromatography Conditions (Example):
 - Injector Temperature: 250 °C
 - Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) and hold for a final period.
 - Mass Spectrometry Conditions (Example):
 - Ionization Mode: Electron Ionization (EI) at 70 eV

- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Mode: Full scan (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for targeted quantification. The characteristic ions for the TMS derivative of **3-hydroxyheptanoic acid** would be monitored in SIM mode.

- Data Analysis:
 - Identify the peak corresponding to the TMS-derivatized **3-hydroxyheptanoic acid** based on its retention time and mass spectrum. The mass spectrum will show characteristic fragmentation patterns.
 - Quantify the amount of **3-hydroxyheptanoic acid** by comparing the peak area of the analyte to that of the internal standard.

Biological Significance and Signaling Pathways

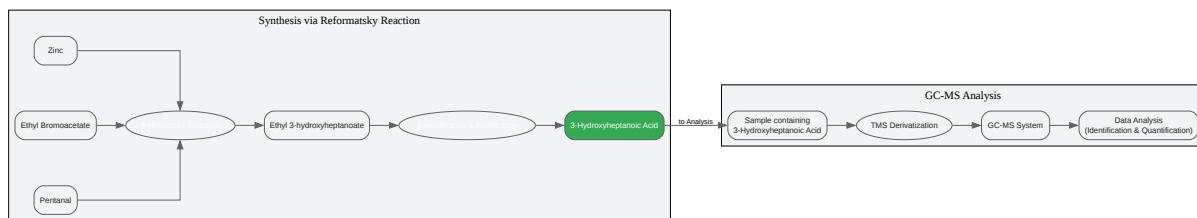
3-Hydroxyheptanoic acid is a medium-chain 3-hydroxy fatty acid. While specific signaling pathways directly initiated by **3-hydroxyheptanoic acid** are not well-documented in current literature, fatty acids, in general, are known to act as signaling molecules.^[7] They can modulate cellular processes through various mechanisms, including interaction with G-protein coupled receptors (GPCRs).^{[8][9][10][11]} It is plausible that **3-hydroxyheptanoic acid** could exert biological effects through similar pathways.

Some fatty acids are known to activate GPCRs such as the free fatty acid receptors (FFARs), leading to downstream signaling cascades involving G-proteins, which in turn can modulate the activity of enzymes like adenylyl cyclase or phospholipase C, affecting levels of second messengers like cAMP and IP₃/DAG.^{[9][10][11]} For instance, oleic acid has been shown to impair insulin signaling through STAT3 and C/EBPalpha.^[12]

Furthermore, in the context of microbiology, some 3-hydroxy fatty acids are components of bacterial lipopolysaccharides and can be involved in bacterial communication and virulence, a process known as quorum sensing.^[13] However, a direct role for **3-hydroxyheptanoic acid** as a quorum sensing molecule has not been definitively established.^{[14][15][16][17]}

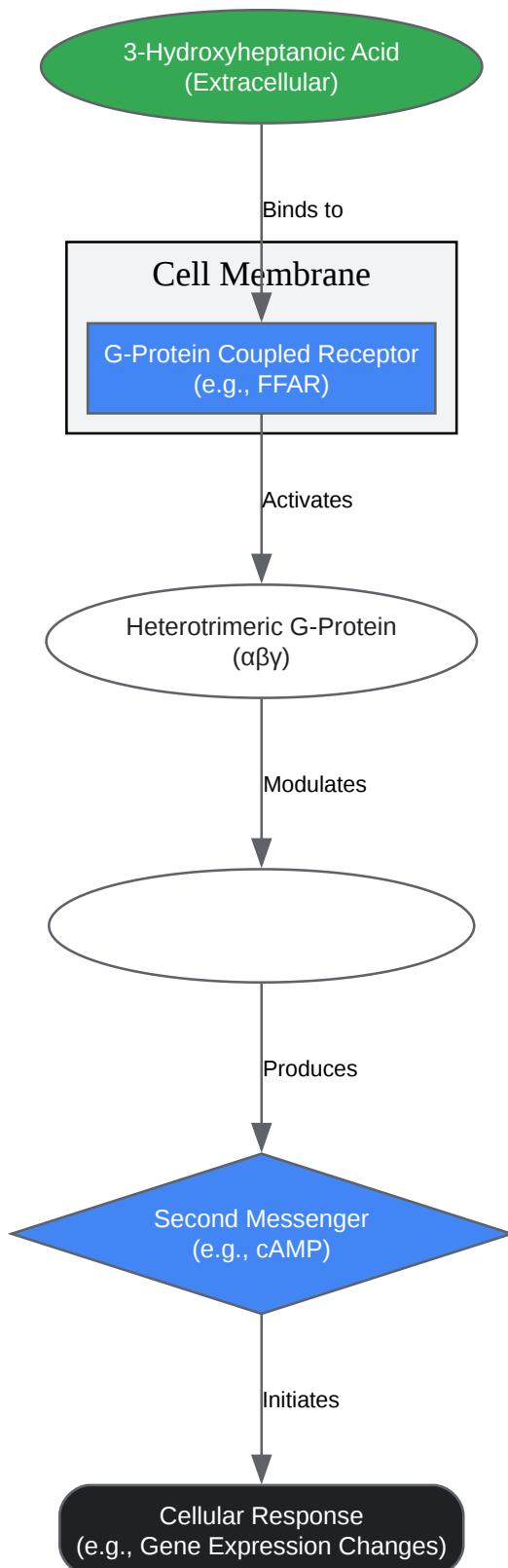
Mandatory Visualizations

The following diagrams illustrate key concepts related to **3-hydroxyheptanoic acid**.



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Workflow for the synthesis and analysis of **3-hydroxyheptanoic acid**.



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Hypothetical signaling pathway for a fatty acid via a G-protein coupled receptor.

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